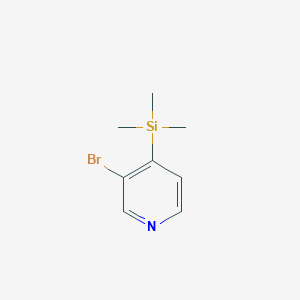![molecular formula C10H22O6Si B14271081 Methyl 3-[(triethoxysilyl)oxy]propanoate CAS No. 185025-87-0](/img/structure/B14271081.png)
Methyl 3-[(triethoxysilyl)oxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(triethoxysilyl)oxy]propanoate: is an organosilicon compound that features both ester and silane functionalities
準備方法
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 3-[(triethoxysilyl)oxy]propanoate typically involves the esterification of 3-hydroxypropanoic acid with triethoxysilane in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl 3-hydroxypropanoate with triethoxysilane. This reaction is catalyzed by a base such as sodium methoxide and is conducted at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Hydrolysis: Methyl 3-[(triethoxysilyl)oxy]propanoate undergoes hydrolysis in the presence of water, leading to the formation of silanol groups and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of cross-linked polymeric structures.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Condensation: Silanol groups, heat or catalysts like titanium alkoxides.
Substitution: Nucleophiles such as amines or alcohols, often under mild conditions.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted esters and silanes.
科学的研究の応用
Chemistry:
Surface Modification: Methyl 3-[(triethoxysilyl)oxy]propanoate is used to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Polymer Chemistry: It is employed in the synthesis of silane-modified polymers, which exhibit improved mechanical and thermal properties.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
Industry:
Adhesives and Sealants: this compound is a key ingredient in the formulation of adhesives and sealants, providing enhanced adhesion to various substrates.
Coatings: It is used in the production of protective coatings for metals, glass, and ceramics.
作用機序
Mechanism: The primary mechanism of action of methyl 3-[(triethoxysilyl)oxy]propanoate involves the hydrolysis of the triethoxysilyl group to form silanols, which can then condense to form siloxane bonds. This process leads to the formation of cross-linked networks that impart desirable properties to the material.
Molecular Targets and Pathways:
Silanol Formation: The hydrolysis of the triethoxysilyl group is catalyzed by water and can be accelerated by acidic or basic conditions.
Siloxane Bond Formation: The condensation of silanols to form siloxane bonds is a key pathway in the formation of cross-linked polymeric structures.
類似化合物との比較
- Methyl 3-(trimethoxysilyl)propanoate
- Ethyl 3-[(triethoxysilyl)oxy]propanoate
- Propyl 3-[(triethoxysilyl)oxy]propanoate
Comparison:
- Methyl 3-(trimethoxysilyl)propanoate: Similar in structure but contains trimethoxysilyl instead of triethoxysilyl groups, leading to different hydrolysis and condensation behaviors.
- Ethyl 3-[(triethoxysilyl)oxy]propanoate: Contains an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
- Propyl 3-[(triethoxysilyl)oxy]propanoate: Contains a propyl ester group, which further alters its physical and chemical properties compared to the methyl ester derivative.
Uniqueness: Methyl 3-[(triethoxysilyl)oxy]propanoate is unique due to its specific combination of ester and silane functionalities, making it highly versatile for various applications in surface modification, polymer chemistry, and industrial formulations.
特性
CAS番号 |
185025-87-0 |
|---|---|
分子式 |
C10H22O6Si |
分子量 |
266.36 g/mol |
IUPAC名 |
methyl 3-triethoxysilyloxypropanoate |
InChI |
InChI=1S/C10H22O6Si/c1-5-13-17(14-6-2,15-7-3)16-9-8-10(11)12-4/h5-9H2,1-4H3 |
InChIキー |
SOQMUSKEOGXVMB-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](OCC)(OCC)OCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
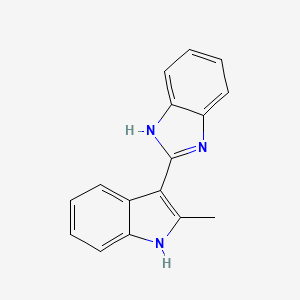

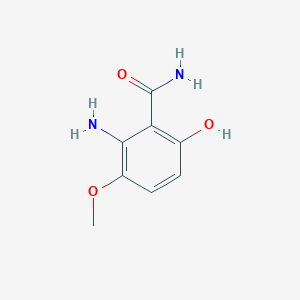
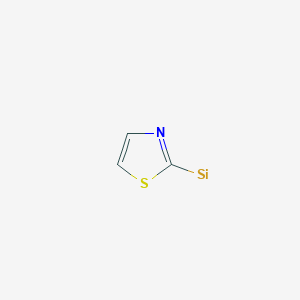


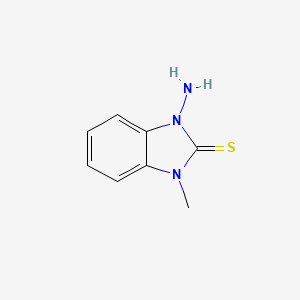
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
